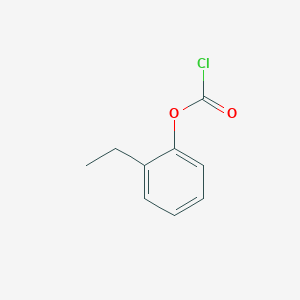

2-Ethylphenyl chloroformate

Description

Overview of Chloroformate Chemistry within Organic Synthesis

Chloroformate esters, with the general formula ROC(O)Cl, are formally esters of the unstable chloroformic acid. lookchem.com These compounds are highly reactive acylating agents, sharing reactivity patterns similar to acyl chlorides. lookchem.com Their utility in organic synthesis is extensive, primarily revolving around their reaction with nucleophiles. For instance, they react readily with amines to form carbamates, with alcohols to produce carbonates, and with carboxylic acids to generate mixed anhydrides. lookchem.com These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. lookchem.com

Beyond simple acylation, chloroformates are instrumental in the installation of protecting groups for amines, a cornerstone of peptide synthesis and complex molecule construction. lookchem.com Famous examples include benzyl (B1604629) chloroformate for the carboxybenzyl (Cbz) group and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for the Fmoc group. lookchem.com Furthermore, their ability to convert polar compounds like amino acids and phenols into more volatile derivatives makes them valuable derivatization agents for analysis by gas chromatography/mass spectrometry. lookchem.com

Historical Context of Aryl Chloroformate Research

The study of chloroformates, including the aryl variants, has a long history. Foundational work on their synthesis and reactivity was established in the mid-20th century. Early methods detailed the synthesis of aryl chloroformates from phenols and phosgene (B1210022), noting that less reactive phenols required higher temperatures or prior conversion to a more nucleophilic alkali metal phenoxide to proceed efficiently. A comprehensive review by Matzner, Kurkjy, and Cotter in 1964 summarized the broad chemistry of chloroformates, highlighting their importance as synthetic intermediates. researchgate.net Research from this era also explored the mechanistic nuances of their reactions. For example, studies on the solvolysis of phenyl chloroformate indicated that it reacts via an addition-elimination pathway across a range of solvents. researchgate.netmdpi.com Kinetic studies, such as the 1968 investigation into the reaction of aryl chloroformates with dimethylformamide, further elucidated their reactivity profiles and expanded their synthetic applications. evitachem.com

Contemporary Relevance of 2-Ethylphenyl Chloroformate in Synthetic Methodologies

In modern organic synthesis, aryl chloroformates continue to be relevant as versatile intermediates for creating diverse molecular architectures. They are employed in the synthesis of pharmaceuticals, agrochemicals, and polymers. rhhz.net Their reactions are not limited to simple protection or derivatization; they serve as key building blocks. For example, the reaction of aryl chloroformates with nucleosides is a method for producing ureidopurine ribosides. scbt.com Phenyl chloroformate, a close analog of the title compound, is used to synthesize diaryl urea (B33335) derivatives and as a reactive intermediate for creating urazoles, which are important in polymer chemistry. acs.orgnih.gov

Within this context, this compound serves as a specific reagent for introducing the 2-ethylphenoxycarbonyl moiety into a target molecule. This functional group can be used to modify the steric and electronic properties of biologically active compounds or materials. The ethyl group at the ortho position provides steric bulk near the reactive carbonyl center, which can influence reaction rates and selectivity compared to its unsubstituted counterpart, phenyl chloroformate. While specific, high-profile applications in the literature are not abundant, its utility is inferred from the broad and ongoing use of its chemical class in the development of new synthetic methods and molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

(2-ethylphenyl) carbonochloridate |

InChI |

InChI=1S/C9H9ClO2/c1-2-7-5-3-4-6-8(7)12-9(10)11/h3-6H,2H2,1H3 |

InChI Key |

IVUVMFODYIFHPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1OC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylphenyl Chloroformate

Phosgene-Based Synthetic Routes

The reaction of 2-ethylphenol (B104991) with phosgene (B1210022) gas represents the conventional and most direct industrial method for producing 2-Ethylphenyl chloroformate. nih.govevitachem.com This process involves the introduction of the highly reactive carbonyl chloride functionality to the phenolic hydroxyl group.

The efficiency and selectivity of the phosgenation of 2-ethylphenol are highly dependent on the careful control of several reaction parameters. While specific data for 2-ethylphenol is limited in public literature, extensive research on the analogous synthesis of phenyl chloroformate provides a well-established framework for optimization. Key parameters include the choice of catalyst, reaction temperature, solvent, and the molar ratio of reactants.

Catalysts are often employed to facilitate the reaction. Tertiary amines, such as N,N-dimethylaniline, are effective catalysts, typically used in equimolar amounts at low temperatures (e.g., 5-10 °C). chemicalbook.com Alternatively, phosphorus-based catalysts like triphenyl phosphite (B83602) have been utilized, often requiring higher reaction temperatures (e.g., 140 °C) to achieve high selectivity. The choice of catalyst can significantly influence reaction rate and purity of the final product.

The reaction temperature is a critical variable. Low-temperature processes, often used with amine catalysts, help to control the exothermic reaction and minimize side-product formation. chemicalbook.com Higher-temperature methods may be necessary for less reactive systems or when using different types of catalysts.

The selection of an appropriate solvent is crucial for managing the reaction and facilitating product isolation. Solvents like chloroform (B151607) are common, dissolving the starting phenol (B47542) and allowing for effective mixing with the gaseous phosgene. chemicalbook.com The process generates hydrogen chloride (HCl) as a byproduct, which must be neutralized, often by washing with a basic solution or by using a base as the catalyst itself. chemicalbook.com The molar ratio of phosgene to the phenol is also optimized to ensure complete conversion while minimizing excess toxic phosgene, with reported ratios often being near equimolar or with a slight excess of phosgene. chemicalbook.com

Table 1: Comparison of Reaction Parameters in Phenyl Chloroformate Synthesis (Model for this compound)

| Parameter | Method 1 | Method 2 |

| Starting Phenol | Phenol | Phenol |

| Phosgene Source | Phosgene Gas | Phosgene Gas |

| Catalyst | N,N-Dimethylaniline | Triphenyl Phosphite |

| Solvent | Chloroform | None (Neat) |

| Temperature | 5-10 °C | 140 °C |

| Molar Ratio | 1:1 (Phosgene:Phenol) | 0.95:1 (Phosgene:Phenol) |

| Yield | ~90% | 91.5% |

| Reference | chemicalbook.com |

The synthesis of an aryl chloroformate from a phenol and phosgene proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the nucleophilic oxygen atom of the 2-ethylphenol on the highly electrophilic carbonyl carbon of the phosgene molecule. iupac.org

The key steps are as follows:

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of 2-ethylphenol attacks the carbonyl carbon of phosgene (COCl₂).

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Elimination of Chloride: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

Deprotonation: A base, which can be a tertiary amine catalyst or another base present in the reaction mixture, removes the proton from the phenolic oxygen, yielding the final this compound product and hydrogen chloride (HCl). wikipedia.org The HCl is typically removed from the reaction equilibrium by the base, forming an ammonium (B1175870) salt. chemicalbook.com

This mechanism highlights the importance of a base to not only catalyze the reaction but also to neutralize the acidic byproduct, driving the reaction toward completion. google.com

Phosgene-Free and Alternative Synthetic Approaches

The high toxicity and handling difficulties associated with phosgene gas have spurred significant research into safer, alternative synthetic routes for chloroformate production. iupac.orgkobe-u.ac.jp

Triphosgene (B27547): A primary alternative to gaseous phosgene is triphosgene, also known as bis(trichloromethyl) carbonate (BTC). iupac.org Triphosgene is a stable, crystalline solid that is safer and more convenient to handle, transport, and store than phosgene. ucb.br In the presence of a catalyst, such as an organic base, triphosgene decomposes in situ to generate three equivalents of phosgene, which then react with the phenol in the same manner as described above. kobe-u.ac.jp This on-demand generation minimizes the risk of exposure to high concentrations of toxic gas.

Diphenyl Carbonate (DPC): Diphenyl carbonate is another phosgene-free reagent that can be used for the synthesis of other carbonates and potentially chloroformates. The synthesis of target carbonates from DPC and phenols often requires more forcing conditions, such as high temperatures (e.g., 120–220 °C) and the use of specific catalysts, due to the lower reactivity of DPC compared to phosgene. iupac.orgd-nb.info While primarily used for creating symmetrical or unsymmetrical carbonates, its underlying chemistry as a carbonyl donor presents a potential, albeit less direct, pathway for chloroformate-related syntheses.

Research into novel reagent systems aims to move away from phosgene and its direct precursors entirely. One area of exploration is the use of dialkyl carbonates , such as dimethyl carbonate (DMC), as "green" carbonylating agents. d-nb.info These reagents are less toxic and can be used under catalytic conditions to functionalize hydroxyl groups.

Another advanced approach is oxidative carbonylation . This method can utilize carbon monoxide or even carbon dioxide as the C1 source, combined with an oxidizing agent. For instance, the oxidative carbonylation of amines to produce carbamates (precursors to isocyanates) using methyl formate (B1220265) (which can be derived from CO₂) has been investigated as a non-phosgene route. researchgate.net Similar principles could potentially be adapted for the synthesis of chloroformates from phenols, representing a significant step toward more sustainable chemical production.

The principles of green chemistry heavily influence the development of new synthetic routes for this compound. The primary consideration is the replacement of highly toxic and hazardous phosgene gas. iupac.org

Key green chemistry aspects include:

Safer Reagents: The use of solid triphosgene or liquid diphosgene significantly improves handling safety compared to gaseous phosgene. iupac.org Moving to even less hazardous reagents like dialkyl carbonates represents a further improvement. d-nb.info

Atom Economy and Waste Reduction: Phosgene-based routes generate stoichiometric amounts of HCl, which must be neutralized, creating salt waste. Catalytic, phosgene-free routes can have higher atom economy and produce less corrosive byproducts.

Alternative C1 Sources: Investigating the use of CO₂ or its derivatives as the carbonyl source aligns with the goal of using renewable feedstocks and reducing greenhouse gas emissions. researchgate.net

Solvent-Free Conditions: As demonstrated in some phosgenation processes, running reactions without a solvent ("neat") can reduce waste and simplify purification.

Table 2: Qualitative Comparison of Synthetic Approaches based on Green Chemistry Principles

| Feature | Phosgene Gas | Triphosgene (BTC) | Dialkyl Carbonates (e.g., DMC) |

| Reagent Hazard | Extremely High (Toxic Gas) | High (Toxic Solid, generates Phosgene) | Low to Moderate |

| Handling | Difficult (Gas) | Moderate (Solid) | Easy (Liquid) |

| Byproduct | HCl (Corrosive) | HCl (Corrosive) | Alcohol (e.g., Methanol) |

| Reaction Conditions | Often Low Temperature | Mild to Moderate | Often High Temperature/Pressure |

| Reference | nih.govchemicalbook.com | iupac.orgkobe-u.ac.jp | d-nb.info |

Regioselectivity and Stereoselectivity in this compound Formation

Regioselectivity:

In the context of forming this compound from 2-ethylphenol, the primary reaction site is the hydroxyl (-OH) group. The phosgenation reaction is highly chemoselective for the hydroxyl group over the aromatic ring C-H bonds under typical reaction conditions. The lone pair of electrons on the oxygen atom of the phenol is significantly more nucleophilic than the electrons in the aromatic pi system, leading to a facile attack on the electrophilic carbonyl carbon of phosgene.

Therefore, the regioselectivity of the phosgenation itself is straightforward, exclusively yielding the O-acylated product, this compound. Issues of regioselectivity would become more complex if the starting phenol had multiple hydroxyl groups or other highly nucleophilic substituents. However, with 2-ethylphenol, the formation of isomers due to reaction at different positions on the aromatic ring is not a significant concern in this specific transformation. While electrophilic aromatic substitution on phenols is a well-studied area with distinct ortho-para directing effects of the hydroxyl group, these reactions require different conditions and electrophiles. nsf.govchemrxiv.orgoregonstate.edu For the synthesis of the chloroformate, the reaction is centered on the phenolic oxygen.

Stereoselectivity:

The this compound molecule is achiral. It does not possess any stereocenters, and it cannot exist as enantiomers or diastereomers. The starting material, 2-ethylphenol, is also achiral. Consequently, the concept of stereoselectivity is not applicable to the synthesis of this compound. The reaction proceeds without the formation of any stereoisomers.

Scale-Up Considerations for Laboratory to Research-Scale Production

Scaling up the synthesis of this compound from the laboratory to a research scale (kilogram scale) presents several challenges, primarily related to safety, reaction control, and product purification.

Key Scale-Up Considerations:

Handling of Phosgene/Triphosgene: Phosgene is a highly toxic gas, and its use on a larger scale requires specialized equipment and stringent safety protocols. researchgate.netlanxess.com This includes dedicated reactor systems, often in ventilated enclosures, with continuous monitoring for leaks. lanxess.com Using triphosgene mitigates some of the risks associated with handling gaseous phosgene, but the in situ generation of phosgene still requires careful control. researchgate.net For research-scale production, a semi-batch or continuous flow process is often preferred over a large-scale batch reaction to minimize the inventory of free phosgene at any given time. researchgate.netacs.org

Heat Management: The phosgenation of phenols is an exothermic reaction. google.com On a larger scale, the heat generated can lead to a rapid increase in temperature, potentially causing side reactions or a dangerous pressure buildup. Effective heat management is crucial. This can be achieved through the use of jacketed reactors with efficient cooling systems, controlling the rate of addition of the phosgene or 2-ethylphenol, and proper agitation to ensure uniform temperature distribution. Loop reactors and microreactors in continuous flow setups offer a much higher surface-area-to-volume ratio, allowing for more efficient heat removal. researchgate.netresearchgate.net

Byproduct and Off-Gas Management: The reaction produces stoichiometric amounts of hydrogen chloride (HCl) gas. This corrosive and toxic gas must be safely removed from the reactor and neutralized. A scrubber system containing an aqueous base, such as sodium hydroxide, is typically employed to treat the off-gas stream. justia.com When a base is used within the reaction mixture, the resulting salt must be efficiently removed, often through filtration, which can be a bottleneck on a larger scale.

Mixing and Mass Transfer: Ensuring efficient mixing of the reactants is critical for achieving high conversion and minimizing side products. In a multiphase system (e.g., gas-liquid or solid-liquid), poor mixing can lead to localized high concentrations of reactants and localized hot spots. The choice of reactor and agitator design is important. Continuous flow reactors, such as those with T-shaped mixers, can provide excellent mixing and mass transfer. researchgate.net

Purification: The final product, this compound, is typically purified by vacuum distillation. On a research scale, this requires a distillation setup capable of handling larger volumes under reduced pressure. The efficiency of the distillation column (e.g., packed or tray column) will determine the final purity by effectively separating the product from unreacted starting materials and any higher-boiling byproducts, such as the corresponding carbonate formed from the reaction of the chloroformate with another molecule of 2-ethylphenol. justia.com

Interactive Data Table: Scale-Up Parameters for Aromatic Chloroformate Synthesis

The following table outlines typical parameters and their considerations when scaling up the synthesis of an aromatic chloroformate like this compound.

| Parameter | Laboratory Scale (grams) | Research Scale (kilograms) | Key Considerations for Scale-Up |

| Phosgene Source | Triphosgene or Phosgene solution | Phosgene gas or Triphosgene | Safety, handling, cost, and equipment availability. researchgate.netlanxess.com |

| Reactor Type | Round-bottom flask | Jacketed glass reactor, Loop reactor, Continuous flow reactor | Heat transfer, mixing, and safety. researchgate.netresearchgate.net |

| Solvent | Dichloromethane, Toluene | Toluene, Xylene | Boiling point, solubility of reactants, and ease of removal. |

| Base | Pyridine (B92270), Triethylamine (B128534) | Sodium Carbonate, Tributylamine | Cost, ease of removal of the salt, and potential for side reactions. epo.org |

| Temperature | -5 to 25 °C | 0 to 40 °C (or higher in flow) | Exotherm control to prevent side reactions and pressure build-up. google.comgoogle.com |

| Reaction Time | 1-4 hours | 2-8 hours (batch) or residence time in flow | Dependent on reaction kinetics, temperature, and mixing efficiency. |

| Purification | Silica gel chromatography, Kugelrohr distillation | Vacuum distillation with packed column | Throughput, efficiency of separation, and minimizing thermal decomposition. justia.com |

| Safety Measures | Fume hood | Ventilated enclosure, phosgene detectors, scrubber system | Containment of toxic materials and management of exotherms. lanxess.com |

Reactivity and Reaction Mechanisms of 2 Ethylphenyl Chloroformate

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the most significant reaction pathway for 2-ethylphenyl chloroformate. This process involves the replacement of the chlorine atom, a good leaving group, by a nucleophile. The reaction can proceed through different mechanistic routes depending on the specific reaction conditions, such as the solvent and the nucleophile involved.

The solvolysis of chloroformate esters, such as this compound, can be understood within a spectrum of S-N1 (Substitution Nucleophilic Unimolecular) and S-N2 (Substitution Nucleophilic Bimolecular) mechanisms. The predominant pathway is influenced by factors like the structure of the alkyl or aryl group and the solvent properties.

In an S-N1-type mechanism , the reaction proceeds through a slow, rate-determining ionization step to form a carbocation intermediate. This is more likely to occur with substrates that can form stable carbocations and in polar, protic solvents that can solvate the resulting ions. The carbocation then rapidly reacts with the nucleophilic solvent. Key characteristics of an S-N1 reaction include a rate that is dependent only on the substrate concentration and the potential for carbocation rearrangements. leah4sci.com

Conversely, the S-N2 mechanism involves a single, concerted step where the nucleophile attacks the carbonyl carbon at the same time as the leaving group departs. leah4sci.com This pathway is favored by strong nucleophiles and in polar aprotic solvents. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. leah4sci.com For many chloroformates, solvolysis reactions often exhibit characteristics that fall between these two extremes, suggesting a continuum of mechanisms. nih.gov

Kinetic studies on related chloroformate esters often employ the extended Grunwald-Winstein equation to dissect the contributions of solvent nucleophilicity and ionizing power, providing insights into the specific mechanism at play. koreascience.krnih.gov For instance, a high sensitivity to solvent nucleophilicity points towards a more bimolecular (S-N2-like) process, while a high sensitivity to solvent ionizing power suggests a more unimolecular (S-N1-like) character. nih.govmdpi.com

A common and generally accepted mechanism for nucleophilic acyl substitution of chloroformates is the addition-elimination mechanism . nih.govchemistrysteps.commdpi.com This two-step process is distinct from a direct S-N2 displacement.

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate. chemistrysteps.comlibretexts.org

Elimination: The tetrahedral intermediate is typically unstable. The C=O double bond reforms, and the most stable leaving group, in this case, the chloride ion, is expelled. chemistrysteps.comlibretexts.org

This pathway is favored for many acyl compounds, including chloroformates, because the direct displacement at the carbonyl carbon is sterically hindered and electronically unfavorable. chemistrysteps.com The presence of the tetrahedral intermediate has been supported by numerous kinetic studies on analogous systems. nih.govmdpi.com The rate-determining step can be either the initial addition of the nucleophile or the subsequent elimination of the leaving group, depending on the specific reactants and conditions. nih.gov For many chloroformate solvolyses, the addition step is considered to be rate-determining. nih.govnih.gov

The kinetics of reactions involving this compound are profoundly influenced by the solvent. The solvent's ability to act as a nucleophile (nucleophilicity) and its ability to stabilize charged species (ionizing power) are critical factors. nih.govmdpi.com

Solvent Nucleophilicity (N): In reactions proceeding via a bimolecular or addition-elimination mechanism, a more nucleophilic solvent can accelerate the reaction by participating directly in the rate-determining step. nih.gov The sensitivity of the reaction rate to solvent nucleophilicity is often denoted by the parameter 'l' in the extended Grunwald-Winstein equation. koreascience.kr A significant 'l' value suggests a mechanism with substantial nucleophilic involvement from the solvent in the transition state. koreascience.krmdpi.com

Solvent Ionizing Power (Y): In reactions with S-N1 character, a solvent with high ionizing power is crucial for stabilizing the developing carbocation and the leaving group in the transition state of the ionization step. nih.gov The sensitivity to solvent ionizing power is represented by the parameter 'm' in the Grunwald-Winstein equation. koreascience.kr A large 'm' value is indicative of a mechanism with significant charge separation in the transition state. koreascience.krmdpi.com

Studies on various chloroformate esters have demonstrated that the reaction mechanism can shift from an addition-elimination pathway in more nucleophilic solvents (like ethanol-water mixtures) to a more ionization-driven (S-N1-like) pathway in highly ionizing, non-nucleophilic solvents (like aqueous fluoroalcohols). nih.govnih.govmdpi.com

Table 1: Expected Influence of Solvent Properties on Reaction Pathways

| Solvent Property | High Nucleophilicity | High Ionizing Power |

|---|---|---|

| Favored Mechanism | Addition-Elimination, S-N2 | S-N1 |

| Effect on Rate | Increases rate of bimolecular steps | Increases rate of ionization |

| Example Solvents | Ethanol, Methanol, Acetone-Water | Fluoroalcohols (TFE, HFIP), Water |

This table provides a generalized overview. The actual behavior depends on the specific substrate and reaction conditions.

Reaction with Amines: Formation of Carbamates

A synthetically important reaction of this compound is its reaction with primary or secondary amines to form N-substituted carbamates, which are also known as urethanes. evitachem.com This reaction is a cornerstone of polyurethane chemistry and is widely used in the synthesis of pharmaceuticals and agrochemicals. idosi.org

The formation of carbamates from chloroformates and amines is a type of nucleophilic acyl substitution. The reaction generally follows a second-order kinetic model, being first order with respect to both the chloroformate and the amine. ajol.info

The reaction is typically exothermic, with the formation of the stable carbamate (B1207046) bond providing the thermodynamic driving force. researchgate.net The enthalpy of urethane (B1682113) formation can vary depending on the specific reactants and conditions but is generally in the range of -40 to -80 kJ/mol for related systems. researchgate.netresearchgate.net

The rate of reaction is influenced by several factors:

Nucleophilicity of the Amine: More nucleophilic amines (e.g., aliphatic amines) react faster than less nucleophilic ones (e.g., aromatic amines). rsc.org

Steric Hindrance: Sterically hindered amines or chloroformates will react more slowly.

Temperature: As with most chemical reactions, the rate of urethane formation increases with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation, allowing for the determination of the activation energy. ajol.info Activation energies for polyurethane formation are often in the range of 40-90 kJ/mol. researchgate.netresearchgate.net

Note: These values are for general polyurethane formation and may vary for the specific reaction of this compound.

While the reaction between a chloroformate and an amine can proceed directly, ancillary reagents are often employed to enhance the reaction rate and yield.

Bases: A common practice is to add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to the reaction mixture. idosi.org The primary role of this base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. idosi.org This prevents the protonation of the amine reactant, which would render it non-nucleophilic and stop the reaction.

Catalysts: In some amidation reactions, particularly those involving less reactive partners like a carboxylic acid and an amine, various catalysts are used. These can include boric acids, zirconium, or titanium compounds. organic-chemistry.orgbath.ac.uk These catalysts typically work by activating the acylating agent. For the highly reactive this compound, a catalyst is often not necessary for the reaction with an amine, but the use of a base as an acid scavenger is standard practice. evitachem.com

Reaction with Alcohols and Phenols: Esterification Pathways

This compound, as a member of the chloroformate ester family, is a reactive compound used in the synthesis of carbonates and carbamates. Its reaction with alcohols and phenols provides a direct route to the formation of unsymmetrical carbonate esters. The fundamental reaction involves the nucleophilic attack of the hydroxyl group from an alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the this compound. This process is a form of nucleophilic acyl substitution. The presence of a base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) byproduct, which shifts the equilibrium towards the product side. prutor.ai

The general scheme for this esterification is: ROH + 2-EtC₆H₄OCOCl → ROCO-OC₆H₄-2-Et + HCl

The reactivity of the alcohol or phenol, as well as steric hindrance from both reactants, can influence the reaction rate and yield. Phenols, being less nucleophilic than alcohols, may require more forcing conditions for the reaction to proceed efficiently. scribd.com The 2-ethyl group on the phenyl ring may exert a minor steric and electronic effect on the reactivity of the chloroformate compared to the unsubstituted phenyl chloroformate.

While chloroformates directly react with alcohols to form carbonates, they are also widely employed as activating agents for the esterification of carboxylic acids, a reaction that can be conducted even in aqueous environments. nih.govcas.cz The mechanism for this transformation, mediated by an alkyl chloroformate like this compound in the presence of a base such as pyridine, does not proceed by direct esterification. Instead, it involves the formation of several key intermediates. nih.govcas.cz

The established mechanism proceeds through the following steps:

Formation of a Mixed Anhydride (B1165640): The carboxylic acid first reacts with the this compound to form a mixed carboxylic-carbonic anhydride. wikipedia.org

Formation of an N-Acylpyridinium Intermediate: This highly reactive mixed anhydride is then attacked by pyridine. The carbonate portion is expelled as a leaving group, generating a potent acylating agent: the N-acylpyridinium intermediate. nih.govcas.cz

Nucleophilic Attack by Alcohol: The alcohol present in the medium then acts as a nucleophile, attacking the carbonyl carbon of the N-acylpyridinium intermediate.

Ester Formation: This attack leads to the collapse of the tetrahedral intermediate, releasing pyridine and forming the final ester product. nih.govcas.cz

This pathway has been elucidated through detailed studies using techniques like NMR, mass spectrometry, and stable isotope labeling, which have confirmed the role of the N-acylpyridinium intermediate. cas.cz The understanding of this mechanism allows for the widespread use of this method for creating esters from carboxylic acids in various research and industrial settings, particularly in biological chemistry where aqueous conditions are often necessary. nih.govcas.cz

Derivatization Reactions of the Chloroformate Moiety

The chloroformate functional group is a versatile tool for chemical derivatization, enabling the conversion of polar functional groups into less polar, more volatile derivatives suitable for analytical techniques like gas chromatography/mass spectrometry (GC-MS). wikipedia.org this compound can be used to derivatize a wide array of metabolites, including amino acids, amines, carboxylic acids, and phenols. wikipedia.orgnih.gov

The primary reactions involving the chloroformate moiety are nucleophilic acyl substitutions where a nucleophile (Nu-H) attacks the carbonyl carbon, leading to the displacement of the chloride ion. wikipedia.org

Key derivatization reactions include:

Reaction with amines to form stable carbamates. wikipedia.org

Reaction with alcohols and phenols to form carbonate esters. wikipedia.org

Reaction with carboxylic acids to form mixed anhydrides. wikipedia.org

These reactions are generally rapid and can be performed under mild conditions, often in a two-phase system or in the presence of a base like pyridine to scavenge the HCl produced. nih.govasianpubs.org For instance, the derivatization of amino acids with ethyl chloroformate involves the reaction with both the amino and carboxylic acid groups, enhancing their volatility for GC-MS analysis. nih.gov

| Reactant Functional Group | Derivative Product |

| Amine (-NH₂) | Carbamate (-NHCOOR) |

| Alcohol (-OH) | Carbonate Ester (-OCOOR) |

| Phenol (Ar-OH) | Carbonate Ester (ArOCOOR) |

| Carboxylic Acid (-COOH) | Mixed Anhydride (-COOCOOR) |

| Table 1: Common derivatization reactions of chloroformates. |

Formation of Activated Intermediates in Organic Transformations

The utility of this compound in organic synthesis extends beyond simple derivatization to its role in forming activated intermediates. By reacting with a substrate, the chloroformate transforms a poorly reactive functional group into a more labile one, facilitating subsequent reactions.

A prime example is the reaction with a carboxylic acid to form a mixed carboxylic-carbonic anhydride. wikipedia.orgscribd.com This mixed anhydride is significantly more reactive towards nucleophiles than the original carboxylic acid. This "activation" allows for the synthesis of esters and amides under much milder conditions. For instance, the mixed anhydride can readily react with an alcohol or an amine to yield the corresponding ester or amide, with carbon dioxide and the corresponding alcohol (2-ethylphenol) as byproducts. organic-chemistry.org

This strategy is central to methods like the Steglich esterification, where an activating agent (like DCC) forms an initial activated intermediate, which then reacts with the alcohol. organic-chemistry.org Similarly, using this compound to form a mixed anhydride serves the same purpose of activating the carboxyl group for nucleophilic attack. This intermediate is crucial in peptide synthesis and other transformations requiring the formation of amide or ester bonds where direct reaction is inefficient. scribd.com

Rearrangement Reactions and their Mechanistic Elucidation

While addition-elimination is the primary reaction pathway for chloroformates, rearrangement reactions can also occur under certain conditions. A notable transformation that alkyl chloroformate esters can undergo is thermal or induced decomposition to yield an alkyl chloride and carbon dioxide. wikipedia.org

ROC(O)Cl → RCl + CO₂

This reaction is proposed to proceed through a substitution nucleophilic internal (Sɴi) mechanism. wikipedia.org In this concerted process, the chlorine atom attacks the alkyl group (R) from the same side as the leaving carbonate group, forming a four-membered cyclic transition state. This mechanism results in the retention of configuration at the carbon atom of the alkyl group.

Although specific studies on the rearrangement of this compound are not prevalent, aryl chloroformates are generally more thermally stable than alkyl chloroformates. nih.gov Rearrangements like the Hofmann or Curtius, which involve nitrene intermediates formed from amides or azides, are distinct from the typical reactivity of chloroformates but highlight the broader class of rearrangement reactions in organic chemistry. msu.edu The evitachem.commdpi.com-Wittig rearrangement is another well-known sigmatropic reaction, but it applies to deprotonated allyl ethers and is not directly relevant to the chemistry of this compound. organic-chemistry.org

Comparative Mechanistic Studies with Related Chloroformate Esters

The solvolysis of chloroformate esters has been extensively studied to understand their reaction mechanisms. These reactions typically proceed via one of two competing pathways: a bimolecular addition-elimination (A-E) mechanism or a unimolecular ionization (Sɴ1) mechanism. mdpi.commdpi.comresearchgate.net The dominant pathway is highly dependent on the structure of the R group in ROCOCl and the properties of the solvent. mdpi.comnih.gov

The extended Grunwald-Winstein equation is a key tool for elucidating these mechanisms: log(k/k₀) = lNᴛ + mYᴄₗ

Here, l represents the sensitivity of the reaction rate to the solvent's nucleophilicity (Nᴛ), and m represents the sensitivity to the solvent's ionizing power (Yᴄₗ).

A high l value and low m value are characteristic of the bimolecular A-E pathway, where nucleophilic attack by the solvent is rate-determining. mdpi.comnih.gov

A high m value and low l value indicate a dissociative Sɴ1-type mechanism, where the rate-determining step is the formation of a carbocation. mdpi.comnih.gov

Studies on various chloroformates reveal clear mechanistic trends. Phenyl chloroformate, for example, reacts almost exclusively via the addition-elimination pathway across a wide range of solvents. mdpi.comresearchgate.net In contrast, secondary and tertiary alkyl chloroformates show a greater tendency towards the ionization pathway, especially in highly ionizing, non-nucleophilic solvents like aqueous fluoroalcohols. mdpi.comnih.gov Primary alkyl chloroformates, such as ethyl chloroformate, often exhibit borderline behavior, utilizing both pathways concurrently. nih.gov

| Chloroformate Ester | Dominant Mechanism(s) | Key Mechanistic Features | References |

| Phenyl Chloroformate | Addition-Elimination (A-E) | Favored across most solvents; high sensitivity to solvent nucleophilicity. | mdpi.comresearchgate.net |

| Ethyl Chloroformate | Concurrent A-E and Ionization (Sɴ1) | Borderline behavior; pathway is highly solvent-dependent. | nih.gov |

| Allyl Chloroformate | Concurrent A-E and Ionization (Sɴ1) | Dual pathways observed; reactivity influenced by the π-system of the double bond. | mdpi.com |

| Vinyl Chloroformate | Concurrent A-E and Ionization (Sɴ1) | Reacts significantly faster than allyl chloroformate due to proximity of the π-electrons. | mdpi.com |

| tert-Butyl Chloroformate | Ionization (Sɴ1) | Unstable; readily ionizes to form a tert-butyl cation. | mdpi.comnih.gov |

| Table 2: Comparative mechanistic pathways for the solvolysis of various chloroformate esters. |

Applications of 2 Ethylphenyl Chloroformate in Advanced Organic Synthesis

As a Reagent for Protecting Group Chemistry

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent unwanted side reactions. Chloroformates are widely recognized for their utility in introducing urethane-type protecting groups for amines, which are crucial in various synthetic endeavors.

Role in Amino Acid and Peptide Synthesis

In the intricate process of peptide synthesis, the protection of the α-amino group of an amino acid is a critical step to ensure the controlled formation of peptide bonds. Chloroformates, such as benzyl (B1604629) chloroformate (Cbz-Cl) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), are cornerstone reagents for this purpose. They react with the amino group to form a stable carbamate (B1207046) linkage, which can be selectively cleaved under specific conditions.

Theoretically, 2-Ethylphenyl chloroformate could be employed to introduce a "2-Ethylphenyloxycarbonyl" (Epoz) protecting group. The stability and cleavage conditions of such a group would be influenced by the electronic and steric properties of the 2-ethylphenyl moiety. The ethyl group at the ortho position might introduce steric hindrance that could influence the rate of both the protection and deprotection steps.

Table 1: Comparison of Common Amino Protecting Groups in Peptide Synthesis

| Protecting Group | Structure | Reagent for Introduction | Cleavage Conditions |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenolysis (H₂/Pd), strong acids (HBr/AcOH) | |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Strong acids (e.g., TFA) | |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | 9-Fluorenylmethyloxycarbonyl chloride | Base (e.g., piperidine (B6355638) in DMF) | |

| Hypothetical 2-Ethylphenyloxycarbonyl (Epoz) | This compound | To be determined experimentally |

Introduction of Oxycarbonyl Protecting Groups

Beyond amines, chloroformates are also utilized to protect other functional groups, such as alcohols and phenols, by forming carbonate esters. These oxycarbonyl protecting groups offer an additional layer of synthetic flexibility. The reactivity of this compound with hydroxyl groups would be analogous to other aryl chloroformates, yielding a 2-ethylphenyl carbonate. The stability of this protecting group would be a key area of investigation for its practical application.

As a Building Block for Complex Molecular Architectures

Chloroformates are versatile reagents that can serve as building blocks in the construction of more complex molecules, including heterocyclic systems and polymers.

Synthesis of Heterocyclic Compounds utilizing this compound

The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products, often involves the use of reagents that can introduce a carbonyl group or facilitate cyclization reactions. While direct examples involving this compound are scarce, other chloroformates like ethyl chloroformate have been used in the synthesis of various heterocycles. For instance, they can act as activating agents for carboxylic acids, which then undergo intramolecular cyclization with a suitably positioned nucleophile to form lactones or lactams. It is plausible that this compound could be used in a similar capacity.

Role in Carbonylation Reactions

Carbonylation reactions, which introduce a carbonyl group into a molecule, are fundamental transformations in organic synthesis. While gaseous carbon monoxide is a common reagent, its toxicity and handling difficulties have led to the development of "CO surrogates." Phenyl chloroformate, for example, can be used in palladium-catalyzed carbonylation reactions.

It is conceivable that this compound could also serve as a source of carbon monoxide in such reactions. The in situ generation of CO from the chloroformate would offer a safer and more convenient alternative to handling CO gas. The efficiency of such a process would depend on the specific reaction conditions and the catalytic system employed.

Formation of Polymeric Intermediates

Chloroformates can be used in the synthesis of polycarbonates and polyurethanes. The reaction of a bis-chloroformate with a diol or a diamine, respectively, leads to the formation of these important classes of polymers. While this compound is a monochloroformate, it could potentially be used as an end-capping agent to control the molecular weight of a polymer chain or to introduce a specific end-group functionality. Its role would be to react with the growing polymer chain, terminating further polymerization.

Precursor in Target-Oriented Synthesis

This compound is a reactive chemical intermediate that has found niche applications as a precursor in the targeted synthesis of more complex molecules across various scientific disciplines. Its utility stems from the presence of the highly electrophilic chloroformate group, which readily reacts with nucleophiles such as alcohols, amines, and thiols to form stable carbonate, carbamate, and thiocarbonate linkages, respectively. The 2-ethylphenyl moiety can influence the properties of the final product, such as its lipophilicity and steric profile.

Elaboration into Agrochemical Precursors

While direct, large-scale applications of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in certain classes of pesticides. Chloroformates, in general, are known intermediates in the synthesis of carbamate-based insecticides, fungicides, and herbicides. The reaction of a chloroformate with an appropriate amine or alcohol is a common strategy to introduce the carbamate or carbonate functional group, which is a key toxophore in many of these agrochemicals.

For instance, the synthesis of certain fungicidal N-aryl carbamate derivatives involves the reaction of an aryl chloroformate with an appropriate amine. Although specific examples detailing the use of this compound are scarce, its potential as a reagent in the discovery and development of new agrochemicals with tailored properties can be inferred from the general reactivity of this class of compounds. The 2-ethyl group could be strategically employed to enhance the efficacy or modify the physical properties, such as solubility and soil mobility, of a potential pesticide.

Utility in Materials Science Research

In the field of materials science, chloroformates are utilized as monomers or modifying agents in the synthesis of various polymers. The reaction of bis-chloroformates with diols or diamines is a classical method for the preparation of polycarbonates and polyurethanes. While this compound is a monochloroformate and thus cannot be used for direct polymerization, it can be employed to introduce the 2-ethylphenoxycarbonyl group onto polymer backbones or as an end-capping agent to control molecular weight and modify the surface properties of materials.

For example, the surface of a polymer containing hydroxyl or amino groups could be modified by reacting it with this compound. This would impart a more hydrophobic character to the surface due to the presence of the aromatic and ethyl groups. Such modifications can be useful in applications requiring controlled wettability, adhesion, or biocompatibility. Research in this area often focuses on creating novel materials with specific, tailored functionalities.

Enabling Reagent in Chemical Biology Research

In chemical biology, chloroformates serve as versatile reagents for the chemical modification of biomolecules. A primary application is their use as protecting groups for amines during multi-step organic synthesis of complex molecules like peptides and oligonucleotides. The resulting carbamate is stable under a variety of reaction conditions but can be readily cleaved under specific conditions to regenerate the free amine.

While more common chloroformates like benzyl chloroformate (Cbz-Cl) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) dominate this field, this compound could theoretically be used to introduce a novel protecting group. The specific cleavage conditions required for the 2-ethylphenoxycarbonyl group would need to be established, but it could offer an orthogonal protection strategy in complex synthetic schemes.

Structural Elucidation Methodologies for 2 Ethylphenyl Chloroformate and Its Derivatives

Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to provide complementary information regarding the structure of 2-Ethylphenyl chloroformate. While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on established principles and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons. The aromatic region would likely display a complex multiplet pattern between δ 7.0-7.5 ppm, characteristic of an ortho-disubstituted benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, deshielded by the adjacent aromatic ring to approximately δ 2.7 ppm, and a triplet for the terminal methyl (-CH₃) protons around δ 1.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all unique carbon environments. The carbonyl carbon of the chloroformate group is expected to appear significantly downfield, typically in the δ 150-160 ppm range. The ethyl group would show two signals, one for the methylene carbon and one for the methyl carbon. The four aromatic carbons of the ring would also produce distinct signals, with their chemical shifts influenced by the ortho-ethyl and chloroformate substituents.

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 7.5 |

| Methylene (-CH₂) | ~2.7 |

| Methyl (-CH₃) | ~1.2 |

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 150 - 160 |

| Aromatic (C-O) | 148 - 152 |

| Aromatic (C-CH₂CH₃) | 138 - 142 |

| Aromatic (C-H) | 120 - 130 |

| Methylene (-CH₂) | 22 - 26 |

| Methyl (-CH₃) | 13 - 16 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band for the carbonyl (C=O) group of the chloroformate. This band is typically found at a high wavenumber, around 1775-1795 cm⁻¹, due to the electron-withdrawing effect of the adjacent oxygen and chlorine atoms. nist.gov Other key absorptions include C-O stretching vibrations, aromatic C=C stretching, and aromatic C-H stretching. pressbooks.publibretexts.org

| Predicted IR Absorption Bands for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| Carbonyl (C=O) Stretch | 1775 - 1795 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch | 1100 - 1250 |

| C-Cl Stretch | 600 - 800 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. In electron ionization (EI-MS), this compound (C₉H₉ClO₂) would produce a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (~184 g/mol ). nih.gov A characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M⁺ peak, would be observed due to the presence of the ³⁷Cl isotope. chemguide.co.uk

The fragmentation of the molecular ion is predictable. Common fragmentation pathways for aromatic chloroformates include the loss of a chlorine radical (•Cl) to form an acylium ion [M-35]⁺, or the loss of the entire chloroformyl radical (•COCl) [M-63]⁺. nist.govmassbank.eu Other significant fragments would likely arise from cleavage of the ethyl group.

| Predicted Mass Spectrometry Fragments for this compound | |

| m/z Value | Possible Fragment Ion |

| 184/186 | [C₉H₉ClO₂]⁺ |

| 149 | [C₉H₉O₂]⁺ |

| 121 | [C₈H₉O]⁺ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily providing information on conjugated systems. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions within the benzene ring. The spectrum is expected to show strong absorption bands, typically in the range of 250-280 nm. The substitution on the benzene ring can cause a slight shift in the wavelength of maximum absorbance (λ_max) and may affect the fine vibrational structure often seen in the spectra of aromatic compounds.

| Predicted UV-Vis Absorption Data for this compound | |

| Transition Type | Expected λ_max (nm) |

| π → π* (Benzene Ring) | ~260 - 270 |

Diffraction Techniques for Solid-State Structure Analysis

While spectroscopy reveals molecular connectivity, diffraction techniques provide an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction is the most powerful method for determining the precise molecular structure of a compound in the solid state. mdpi.com This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. ub.edu This analysis yields a three-dimensional electron density map from which the exact positions of individual atoms can be determined.

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, were such an analysis performed, it would provide definitive data on bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the molecule's preferred conformation in the solid state; studies on analogous aromatic chloroformates suggest they typically adopt an ap conformation, where the phenyl group is positioned cis to the carbonyl oxygen. globalauthorid.com Furthermore, the analysis would elucidate the intermolecular packing forces, such as van der Waals interactions, that govern the crystal lattice.

| Parameters Determined by Single Crystal X-ray Diffraction | |

| Parameter Type | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-O, C-Cl) |

| Bond Angles | Angles between adjacent chemical bonds |

| Torsional Angles | Dihedral angles defining molecular conformation |

| Intermolecular Contacts | Information on crystal packing and non-covalent interactions |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful and non-destructive analytical technique used to determine the crystalline phases of a solid material. This method is instrumental in the structural elucidation of compounds such as this compound and its derivatives, providing unique "fingerprints" of their crystalline structures. The identification of these crystalline phases is crucial as different polymorphs of a compound can exhibit varied physical and chemical properties.

When a finely powdered crystalline sample is subjected to a monochromatic X-ray beam, the X-rays are diffracted by the crystallographic planes of the atoms in the sample. The angles and intensities of the diffracted X-rays are measured to produce a diffraction pattern. According to Bragg's Law, constructive interference of the X-rays occurs only when the condition nλ = 2d sin(θ) is met, where 'n' is an integer, 'λ' is the wavelength of the X-ray, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction.

The resulting PXRD pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle 2θ. Each crystalline solid has a unique PXRD pattern, which allows for its identification by comparing the obtained pattern with reference patterns in databases such as the Powder Diffraction File (PDF) by the International Centre for Diffraction Data (ICDD).

For a hypothetical crystalline sample of this compound, the PXRD analysis would yield a set of diffraction peaks at specific 2θ angles. The position and relative intensities of these peaks are characteristic of its specific crystalline form.

Hypothetical PXRD Data for a Crystalline Form of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 85 |

| 12.2 | 7.2 | 60 |

| 17.0 | 5.2 | 100 |

| 20.5 | 4.3 | 70 |

| 24.8 | 3.6 | 95 |

| 28.1 | 3.2 | 50 |

In the case of derivatives of this compound, substitutions on the phenyl ring or modifications to the chloroformate group would lead to different crystal packing and, consequently, distinct PXRD patterns. For instance, the introduction of a nitro group or a halogen atom would alter the unit cell dimensions and the symmetry of the crystal lattice, resulting in shifts in the peak positions and changes in their relative intensities.

Hypothetical PXRD Data for a Crystalline Derivative of this compound (e.g., 4-Nitro-2-ethylphenyl chloroformate)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 9.1 | 9.7 | 100 |

| 13.5 | 6.6 | 75 |

| 18.2 | 4.9 | 90 |

| 21.8 | 4.1 | 65 |

| 26.3 | 3.4 | 80 |

| 29.5 | 3.0 | 45 |

By comparing the experimental PXRD pattern of an unknown sample with the patterns of known crystalline phases, one can identify the components of the sample. This is particularly important in quality control to ensure the desired polymorph of a substance is produced and to detect any crystalline impurities. The sharpness of the diffraction peaks can also provide information about the crystallinity of the sample, with broader peaks indicating smaller crystallite size or the presence of amorphous content.

Computational and Theoretical Investigations of 2 Ethylphenyl Chloroformate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which govern the molecule's physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. It is widely employed to predict the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy conformation. In these studies, key geometric parameters such as bond lengths, bond angles, and dihedral angles are optimized.

Below is a table of representative geometric parameters that would be determined for 2-Ethylphenyl chloroformate in a typical DFT study, based on known values for similar structures.

| Parameter | Atom(s) Involved | Typical Calculated Value |

| Bond Lengths | ||

| C=O | ~1.18 Å | |

| O-C(O) | ~1.34 Å | |

| C-Cl | ~1.79 Å | |

| C-O(Aryl) | ~1.40 Å | |

| Bond Angles | ||

| O=C-O | ~125° | |

| O=C-Cl | ~124° | |

| O-C-Cl | ~111° | |

| Dihedral Angle | ||

| C(Aryl)-C(Aryl)-O-C(O) | Variable (dependent on steric hindrance from ethyl group) |

Note: The data presented are representative values for analogous chloroformate structures and are intended to illustrate the outputs of a DFT calculation.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is anticipated to be centered on the electrophilic carbonyl carbon and the C-Cl antibonding orbital. The electron-donating nature of the ethyl group would likely raise the energy of the HOMO compared to unsubstituted phenyl chloroformate, potentially making the ring more susceptible to electrophilic attack. The carbonyl carbon of the chloroformate group remains the primary site for nucleophilic attack.

| Orbital | Property | Significance |

| HOMO | Electron Donor | Indicates regions susceptible to electrophilic attack. |

| LUMO | Electron Acceptor | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Reactivity Index | A smaller gap generally correlates with higher chemical reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. The resulting map is color-coded to indicate different regions of electrostatic potential.

Red regions: Indicate negative electrostatic potential, rich in electron density. These areas are prone to attack by electrophiles.

Blue regions: Indicate positive electrostatic potential, electron-deficient areas. These sites are susceptible to attack by nucleophiles.

Green/Yellow regions: Represent neutral or intermediate potential.

For this compound, the MEP map would be expected to show a significant region of positive potential (blue) around the carbonyl carbon, confirming its high electrophilicity and susceptibility to nucleophilic attack. The oxygen atoms of the carbonyl and ether linkages, along with the chlorine atom, would exhibit negative potential (red or yellow), indicating electron-rich areas. The aromatic ring would show a mixed potential, influenced by the electron-donating ethyl group.

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a dynamic picture of the reaction mechanism.

Transition State Theory (TST) is a cornerstone of reaction kinetics, describing the transient molecular configuration (the transition state) that sits (B43327) at the highest energy point along the reaction coordinate. fossee.in Computational chemistry allows for the precise location of these transition state structures and the calculation of their energies. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For nucleophilic substitution reactions of phenyl chloroformates, two primary mechanisms are often considered: a concerted, associative SN2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. rsc.orgmdpi.com Computational studies can distinguish between these pathways by:

Locating the Transition State(s): A concerted reaction has a single transition state, while a stepwise reaction has a transition state for each step, separated by a reaction intermediate.

Calculating Activation Barriers: The calculated activation energies for each pathway can predict which is more favorable kinetically. Studies on the aminolysis and methanolysis of phenyl chloroformates suggest a strongly associative transition state with little bond breaking. rsc.org

For this compound, computational modeling would analyze how the steric hindrance and electronic contribution of the ortho-ethyl group affect the geometry and stability of the transition state, thereby influencing the reaction rate and mechanism compared to unsubstituted analogs.

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. In silico (computational) models can account for these environmental effects. The most common approaches are:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This model is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, surrounding the solute. This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

The solvolysis of chloroformates is known to be highly sensitive to the solvent. mdpi.comnih.gov Experimental studies often use the extended Grunwald-Winstein equation to correlate reaction rates with solvent nucleophilicity and ionizing power. mdpi.comnih.gov Computational models can simulate these effects, helping to explain why a reaction might switch from an addition-elimination mechanism in nucleophilic solvents to an ionization (SN1-like) mechanism in highly ionizing, non-nucleophilic solvents like aqueous fluoroalcohols. nih.govnih.gov For this compound, solvation models would be crucial for accurately predicting its reactivity in different solvent environments.

Advanced Computational Approaches

Advanced computational methods provide powerful tools for investigating the behavior of molecules at an atomic level. For this compound, these techniques can offer deep insights into its conformational landscape and the relationship between its structure and reactivity. Such studies are crucial for understanding its chemical behavior and predicting its interactions in various chemical processes.

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the C-C bond of the ethyl group and the C-O bond linking the phenyl ring to the chloroformate group. MD simulations can map the potential energy surface associated with these rotations, revealing the most stable conformers. These simulations typically involve defining a force field, which is a set of parameters that describe the potential energy of the system, and then solving Newton's equations of motion for each atom. scispace.com

A hypothetical MD simulation of this compound would likely reveal several low-energy conformations. The orientation of the ethyl group relative to the planar phenyl ring and the chloroformate group would be a key determinant of conformational stability. Steric hindrance between the ethyl group and the ortho-substituted chloroformate group would play a significant role in defining the preferred geometries.

To illustrate the potential outcomes of such a simulation, the following interactive table summarizes hypothetical low-energy conformers of this compound, their relative energies, and the key dihedral angles that define their structures.

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (C-C-C-C of ethyl group) (°) | Dihedral Angle (C-O-C=O) (°) |

| A | 0.0 | 60 | 0 |

| B | 5.2 | 180 | 0 |

| C | 8.1 | 60 | 180 |

| D | 12.5 | 180 | 180 |

Note: This data is hypothetical and for illustrative purposes only, as specific MD simulation results for this compound were not found in the available literature.

The insights gained from MD simulations are valuable for understanding how this compound might interact with other molecules, such as in a solvent or at the active site of an enzyme. The conformational preferences can directly impact the molecule's reactivity and biological activity.

QSAR Studies for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govmdpi.com QSAR models are mathematical equations that relate molecular descriptors—numerical representations of a molecule's physicochemical properties—to a specific endpoint, such as reaction rate or toxicity. researchgate.netdntb.gov.ua

For this compound, a QSAR study could be designed to understand how variations in its structure, or the structure of related phenyl chloroformates, affect a particular aspect of its reactivity, for instance, its rate of hydrolysis. mdpi.comnih.gov The first step in developing a QSAR model is to assemble a dataset of compounds with known reactivity data. Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Examples of descriptors that could be relevant for a QSAR study of phenyl chloroformates include:

LogP: A measure of the compound's hydrophobicity.

Molecular Weight: The mass of the molecule.

HOMO/LUMO energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which are related to the molecule's ability to donate or accept electrons.

Dipole Moment: A measure of the polarity of the molecule.

Steric parameters (e.g., Taft's Es): Quantify the steric bulk of substituents.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. The goal is to find a statistically significant relationship between a subset of the descriptors and the observed reactivity.

A hypothetical QSAR model for the hydrolysis rate of a series of substituted phenyl chloroformates might take the following form:

log(k) = β₀ + β₁σ + β₂Es + β₃*LogP

Where:

log(k) is the logarithm of the hydrolysis rate constant.

σ is the Hammett constant of the substituent, representing its electronic effect.

Es is the Taft steric parameter.

LogP is the hydrophobicity parameter.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The following interactive table presents hypothetical data for a set of substituted phenyl chloroformates that could be used to develop such a QSAR model.

| Compound | Substituent | log(k) | σ | Es | LogP |

| Phenyl chloroformate | H | -2.5 | 0.00 | 0.00 | 2.1 |

| 4-Methylphenyl chloroformate | 4-CH₃ | -2.8 | -0.17 | -1.24 | 2.6 |

| 4-Chlorophenyl chloroformate | 4-Cl | -2.1 | 0.23 | -0.97 | 2.8 |

| This compound | 2-C₂H₅ | -3.1 | -0.07 | -1.31 | 3.0 |

| 4-Nitrophenyl chloroformate | 4-NO₂ | -1.5 | 0.78 | -2.52 | 1.9 |

Note: This data is hypothetical and for illustrative purposes only. The reactivity and descriptor values are not based on experimental measurements for this specific series.

The predictive power of the QSAR model would then be validated using an external set of compounds not used in the model development. A successful QSAR model can be a valuable tool for predicting the reactivity of new, unsynthesized compounds and for guiding the design of molecules with desired properties. nih.govresearchgate.net

Analytical Methodologies Utilizing 2 Ethylphenyl Chloroformate Derivatization

Development of Derivatization Protocols for Chromatography

Derivatization with ECF is a proven strategy to prepare a wide range of metabolites—including amino acids, organic acids, amines, and phenols—for chromatographic analysis. core.ac.ukmdpi.com The reaction typically involves the ethoxycarbonylation of active hydrogens on functional groups, catalyzed in an alkaline environment.

ECF derivatization is widely employed for GC-MS analysis. The protocol generally proceeds in an aqueous phase, which is a significant advantage over agents like trimethylsilyl, which require nonaqueous conditions. core.ac.uk A typical procedure involves making the sample solution alkaline (pH > 9) before adding ECF, an organic extraction solvent (e.g., hexane or chloroform), and a catalyst, most commonly pyridine (B92270). mdpi.com The reaction is rapid, often completed in under a minute at room temperature. researchgate.netnih.gov

For instance, in the analysis of resveratrol isomers in wine, samples were made alkaline with sodium bicarbonate, followed by the addition of hexane, ECF, and pyridine. mdpi.com The resulting derivatives were then extracted into the organic layer for GC-MS analysis. mdpi.com Similarly, a two-step ECF derivatization has been developed for comprehensive metabolite profiling in serum and urine, demonstrating enhanced derivatization efficiency and data collection. core.ac.ukcore.ac.uk This two-step process ensures a more complete reaction for a broader range of metabolites. core.ac.uk

The derivatized compounds exhibit improved chromatographic properties, allowing for high-resolution separation on common capillary columns like the DB-5MS. core.ac.uk

Table 1: Typical GC-MS Derivatization Protocol Parameters for ECF

| Parameter | Condition | Rationale | Source |

| Reaction Medium | Aqueous solution with organic extraction solvent | Simplifies sample handling and improves reproducibility. | core.ac.ukmdpi.com |

| pH | Alkaline (pH 9-10) | Facilitates the reaction of ECF with acidic protons. | mdpi.comcore.ac.uk |

| Catalyst | Pyridine | Accelerates the ethoxycarbonylation of functional groups. | mdpi.comresearchgate.netnih.gov |

| Reagent | Ethyl Chloroformate (ECF) | Forms ethyl ester and ethoxycarbonyl derivatives. | core.ac.ukmdpi.com |

| Extraction Solvent | Hexane, Chloroform (B151607), Ethyl Acetate | Extracts the non-polar derivatives from the aqueous phase. | mdpi.com |

| Reaction Time | 20 seconds to 2 minutes | The reaction is rapid and often exothermic. | mdpi.comresearchgate.netnih.gov |

| Temperature | Room Temperature | Sufficient for a rapid and efficient reaction. | nih.gov |

While ECF is predominantly used for GC-MS, derivatization is also a key strategy in HPLC to enhance the detectability or chromatographic behavior of certain analytes. However, the use of ECF specifically for pre-column derivatization in HPLC is less documented in comparison to its widespread application in GC-MS. Other derivatizing agents, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), are more commonly cited for HPLC-based analyses of compounds like glyphosate. nih.gov

Optimization of Derivatization Conditions for Research Applications

Optimizing derivatization conditions is critical to ensure complete reaction, maximize yield, and achieve the highest sensitivity. Key parameters that are frequently optimized include the volumes of ECF and pyridine, pH, reaction time, and the choice of extraction solvent. researchgate.netnih.gov

For the analysis of pregabalin, researchers tested three different chloroformates (methyl, ethyl, and isobutyl) and found ECF to provide the highest derivatization efficiency. researchgate.net Further optimization determined that a reaction time of 30 seconds was optimal for maximum product abundance. researchgate.net In another study on gallic acid in wine, a Box-Behnken Design (BBD), a type of response surface methodology, was employed to systematically optimize the volumes of ECF, pyridine, and ethanol. mdpi.comresearchgate.net This statistical approach allowed for the identification of complex interactions between the reagents and determined the optimal conditions for maximum derivatization yield: 137 µL of ECF, 51 µL of pyridine, and 161 µL of ethanol for a 150 µL sample. researchgate.net

The choice of extraction solvent also impacts recovery. For resveratrol derivatives, hexane was found to provide the best recovery yields compared to chloroform and ethyl acetate. mdpi.com Optimization often involves a balance to maximize the derivatization of target analytes while minimizing interference from the sample matrix. core.ac.uk

Method Validation in Research Contexts

Once a derivatization protocol is developed and optimized, it must be validated to ensure its reliability for research applications. Validation assesses parameters such as linearity, precision, repeatability, and reproducibility. core.ac.ukcore.ac.uk

Analytical methods using ECF derivatization consistently demonstrate excellent linearity over a defined concentration range. For the analysis of 22 metabolites in serum, the correlation coefficients (r²) were higher than 0.9900 for each standard. core.ac.ukresearchgate.netnih.gov Similar high linearity (R² > 0.999) has been reported for other applications. researchgate.net

Precision, which measures the closeness of repeated measurements, is typically evaluated as the relative standard deviation (%RSD). For ECF-based methods, precision is generally very good, with RSD values often below 10% or 15%. core.ac.ukcore.ac.uknih.gov For example, a method for analyzing metabolites in serum reported RSDs of less than 10% for 18 identified compounds. core.ac.ukresearchgate.netnih.gov The precision for resveratrol analysis in wine was also found to be excellent. mdpi.com

Table 2: Summary of Validation Parameters for ECF Derivatization Methods

| Analyte Class | Linearity (r²) | Precision (%RSD) | Limit of Detection (LOD) | Source |

| Metabolites (Serum) | > 0.9900 | < 10% | 125-300 pg on-column | core.ac.uknih.gov |

| Metabolites (Urine) | Not specified | < 10-15% | 150-300 pg on-column | core.ac.uknih.gov |

| Resveratrol (Wine) | Not specified | Excellent | 25-50 ng/mL | mdpi.com |

| Bisphenol-A (Water) | Not specified | 4.1% (intra-day) | 0.01 µg/L | nih.govresearchgate.net |

| Bisphenol-A (Milk) | Not specified | 5.8% (intra-day) | 0.1 µg/L | nih.govresearchgate.net |

Repeatability (intra-batch precision) and reproducibility are crucial for demonstrating the robustness of an analytical method. core.ac.uk Methods utilizing ECF derivatization have shown satisfactory repeatability, with RSDs of less than 10% for independently prepared samples. core.ac.ukresearchgate.net The within-48-hour stability of the derivatives is also good, ensuring that large batches of samples can be analyzed reliably. core.ac.ukcore.ac.uknih.gov

Reproducibility is confirmed when similar results are obtained under different conditions, such as by different operators. In the analysis of serum metabolites, the method gave good repeatability with RSDs under 10%, and similar results were obtained by three different operators, confirming its reproducibility. core.ac.uk Furthermore, recovery studies, which assess the accuracy of the method, show that ECF derivatization provides acceptable recovery for most compounds, typically ranging from 70% to 120%, with RSDs for the recovery better than 10%. core.ac.ukcore.ac.uknih.govnih.gov This indicates that the derivatization efficiency is consistent even in complex matrices like urine and serum. core.ac.ukcore.ac.uk

Emerging Research Directions and Future Perspectives for 2 Ethylphenyl Chloroformate

Novel Catalytic Systems for Reactions Involving Chloroformates